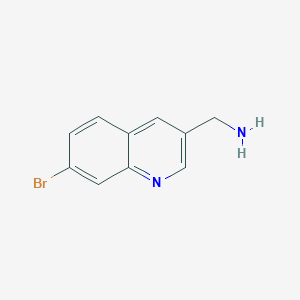![molecular formula C21H19NO2 B14175982 9-[(2,5-Dimethoxyphenyl)methyl]-9H-carbazole CAS No. 927199-72-2](/img/structure/B14175982.png)
9-[(2,5-Dimethoxyphenyl)methyl]-9H-carbazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-[(2,5-Dimethoxyphenyl)methyl]-9H-carbazole: is an organic compound that belongs to the class of carbazoles. Carbazoles are heterocyclic aromatic compounds with a tricyclic structure consisting of two benzene rings fused on either side of a nitrogen-containing pyrrole ring. The compound this compound is characterized by the presence of a 2,5-dimethoxyphenylmethyl group attached to the nitrogen atom of the carbazole core.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 9-[(2,5-Dimethoxyphenyl)methyl]-9H-carbazole typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,5-dimethoxybenzyl chloride and carbazole.
N-Alkylation: The key step in the synthesis is the N-alkylation of carbazole with 2,5-dimethoxybenzyl chloride. This reaction is usually carried out in the presence of a base, such as potassium carbonate (K2CO3), and a suitable solvent, such as dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions, using cost-effective starting materials, and employing efficient purification techniques to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 9-[(2,5-Dimethoxyphenyl)methyl]-9H-carbazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced carbazole derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids (e.g., aluminum chloride, AlCl3) and appropriate solvents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the aromatic rings .
Applications De Recherche Scientifique
Chemistry: In chemistry, 9-[(2,5-Dimethoxyphenyl)methyl]-9H-carbazole is used as a building block for the synthesis of more complex molecules
Biology and Medicine: In the field of biology and medicine, carbazole derivatives, including this compound, have shown promise as potential therapeutic agents. They exhibit a range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. Researchers are investigating their potential as drug candidates for the treatment of various diseases .
Industry: In industry, this compound is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its unique electronic properties make it a valuable component in the design of advanced materials for electronic applications .
Mécanisme D'action
The mechanism of action of 9-[(2,5-Dimethoxyphenyl)methyl]-9H-carbazole depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its biological effects. For example, carbazole derivatives have been shown to inhibit certain enzymes involved in cancer cell proliferation, leading to anticancer activity. The exact molecular pathways and targets involved can vary depending on the specific derivative and its intended use .
Comparaison Avec Des Composés Similaires
Carbazole: The parent compound, carbazole, shares the same tricyclic structure but lacks the 2,5-dimethoxyphenylmethyl group.
2,5-Dimethoxybenzylamine: This compound contains the 2,5-dimethoxyphenylmethyl group but lacks the carbazole core.
9-Methylcarbazole: Similar to 9-[(2,5-Dimethoxyphenyl)methyl]-9H-carbazole but with a methyl group instead of the 2,5-dimethoxyphenylmethyl group.
Uniqueness: The uniqueness of this compound lies in its combination of the carbazole core and the 2,5-dimethoxyphenylmethyl group. This unique structure imparts distinct electronic and chemical properties, making it valuable for various applications in chemistry, biology, and industry .
Propriétés
Numéro CAS |
927199-72-2 |
|---|---|
Formule moléculaire |
C21H19NO2 |
Poids moléculaire |
317.4 g/mol |
Nom IUPAC |
9-[(2,5-dimethoxyphenyl)methyl]carbazole |
InChI |
InChI=1S/C21H19NO2/c1-23-16-11-12-21(24-2)15(13-16)14-22-19-9-5-3-7-17(19)18-8-4-6-10-20(18)22/h3-13H,14H2,1-2H3 |
Clé InChI |
KZYJVNKNRHNGHN-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C=C1)OC)CN2C3=CC=CC=C3C4=CC=CC=C42 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[3-(Piperazin-1-yl)propyl]phthalazin-1(2H)-one](/img/structure/B14175911.png)
![4-Butoxy-6-(2-fluorophenyl)pyrido[3,2-D]pyrimidin-2-amine](/img/structure/B14175914.png)

![[(Dichlorosilanediyl)di(ethane-2,1-diyl)]bis(diphenylphosphane)](/img/structure/B14175918.png)

![4-[7-Fluoro-6-(4-fluoro-3-methylphenyl)-1H-indol-2-yl]benzoic acid](/img/structure/B14175937.png)

![N-[2-(2,4-Dichlorophenoxy)ethyl]-3-hydroxy-4-methylpent-2-enamide](/img/structure/B14175944.png)

![3-[3-Ethenylidene-5-(4-methoxyphenyl)oxolan-2-yl]propanoic acid](/img/structure/B14175971.png)
![N-(9-ethoxy-1,2,3-trimethoxy-10-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl)acetamide](/img/structure/B14175975.png)
![(2S)-2-[(4-methoxyphenyl)methoxy]hex-4-en-3-one](/img/structure/B14175976.png)
![5-{[5-(4-bromophenyl)furan-2-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B14175979.png)
